(R)-2,8-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman
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Overview
Description
®-2,8-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman is a complex organic compound with significant relevance in various scientific fields. This compound is a derivative of chroman, a bicyclic organic molecule, and features a unique stereochemistry that contributes to its distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,8-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman typically involves multiple steps, starting from simpler organic molecules. One common approach involves the condensation of 2-methyl-1,4-naphthohydroquinone with a suitable side chain precursor under acidic conditions . The reaction is often catalyzed by strong acids such as hydrochloric acid or sulfuric acid, or by using condensing agents like zinc chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of immobilized catalysts and biphasic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-2,8-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
®-2,8-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ®-2,8-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and prevent oxidative damage to cells.
Mitochondrial Effects: It can induce mitochondrial depolarization and generate reactive oxygen species, leading to apoptotic cell death in cancer cells.
Immune Modulation: The compound may also stimulate the immune system, enhancing its ability to target and destroy cancer cells.
Comparison with Similar Compounds
Similar Compounds
Alpha-Tocopherol: A well-known antioxidant with similar structural features but different biological activities.
Trolox: A water-soluble analog of vitamin E with potent antioxidant properties.
6-Fluoro-chroman-2-carboxylic acid: Another chroman derivative used as a chiral building block in pharmaceuticals.
Uniqueness
®-2,8-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman stands out due to its unique stereochemistry and the specific biological pathways it targets. Its ability to enhance the efficacy of cancer treatments and its potent antioxidant activity make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C27H46O |
---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene |
InChI |
InChI=1S/C27H46O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-10-19-27(6)20-18-25-17-9-16-24(5)26(25)28-27/h9,16-17,21-23H,7-8,10-15,18-20H2,1-6H3/t22-,23-,27-/m1/s1 |
InChI Key |
AUJXFRPJBQROSX-AZSVPQILSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
Canonical SMILES |
CC1=C2C(=CC=C1)CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
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